6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt, commonly referred to as NBQX disodium salt, is a potent antagonist of the alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor subtype of the ionotropic glutamate receptors. This compound is primarily utilized in neuropharmacological research due to its ability to inhibit excitatory neurotransmission mediated by non-N-methyl-D-aspartate receptors. It has been shown to possess neuroprotective properties and is of significant interest in studying various neurological conditions, including ischemia and epilepsy.
NBQX disodium salt is synthesized from precursors that include nitrobenzoic acid derivatives and sulfonamide compounds. The compound is commercially available from various suppliers and has been extensively studied in scientific literature for its pharmacological effects.
The synthesis of 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
NBQX disodium salt primarily acts as a competitive antagonist at AMPA receptors. Its chemical reactivity includes:
The pharmacokinetics of NBQX involve absorption, distribution, metabolism, and excretion (ADME) studies which are crucial for understanding its therapeutic potential.
The mechanism by which NBQX exerts its effects involves several key steps:
Research indicates that NBQX can significantly reduce neuronal death in animal models subjected to ischemic conditions when administered within a critical time frame post-event.
Relevant analyses include:
NBQX disodium salt has several applications in scientific research:
CAS No.: 59227-86-0
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.: 20628-59-5